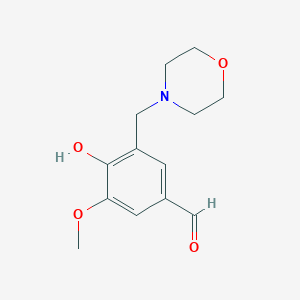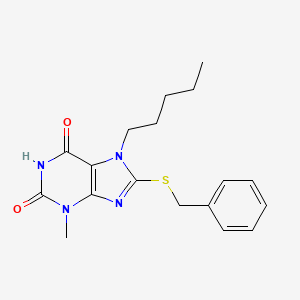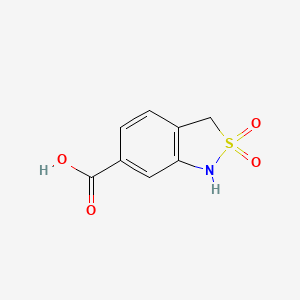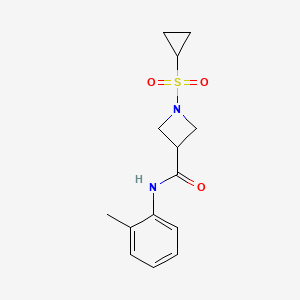
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde
概要
説明
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a morpholin-4-ylmethyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.
Reaction with Morpholine: The benzaldehyde is reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the morpholin-4-ylmethyl group.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzoic acid.
Reduction: 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of materials with specific optical or electronic properties.
作用機序
The mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the morpholin-4-ylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Shares the hydroxy and methoxy groups but lacks the morpholin-4-ylmethyl group.
4-Hydroxy-3-methoxy-5-methylbenzaldehyde: Similar structure but with a methyl group instead of the morpholin-4-ylmethyl group.
Uniqueness: The presence of the morpholin-4-ylmethyl group in 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde distinguishes it from other similar compounds. This group can enhance the compound’s solubility, binding affinity, and overall reactivity, making it a valuable molecule for various applications.
特性
IUPAC Name |
4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-7-10(9-15)6-11(13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIMZQYSHWEDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2390539.png)


![4,11,13-trimethyl-6-(4-phenylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2390542.png)




![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

